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Compound of Interest

Compound Name: M 084 hydrochloride

Cat. No.: B1574532

Executive Summary: The Selectivity Imperative

In the investigation of non-selective cation channels, distinguishing between the subfamilies of
Transient Receptor Potential Canonical (TRPC) channels is a notorious pharmacological
challenge. M 084 hydrochloride has emerged as a critical tool compound because it
effectively isolates the TRPC4/5 subgroup from the closely related TRPC3/6/7 subgroup.

Unlike broad-spectrum blockers (e.g., 2-APB, SKF-96365) that confound data with off-target
effects on Calcium Release Activated Calcium (CRAC) channels or IP3 receptors, M 084 offers
a cleaner, albeit moderate-potency, profile. This guide dissects its cross-reactivity landscape,
comparing it against high-potency alternatives like HC-070 and ML204 to aid in experimental
design.

Mechanistic Profile & Binding Topology

M 084 hydrochloride functions as a negative allosteric modulator of the TRPC4 and TRPC5
homomers and heteromers.

e Chemical Class: 2-aminobenzimidazole.

e Binding Site: Structural studies suggest M 084 shares a binding pocket with Clemizole
(CMZ) within the voltage sensor-like domain (VSLD) of the channel subunit, distinct from the
pore-blocking mechanism of traditional ion channel blockers.
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» Action: It stabilizes the channel in a non-conductive closed state, preventing Ca?* influx
triggered by Gqg-coupled GPCR stimulation or direct agonists like Englerin A.

Diagram 1: TRPC4/5 Signaling & M 084 Intervention

This diagram illustrates the Gg-protein signaling cascade leading to TRPCA4/5 activation and

the specific blockage point of M 084.
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Caption: M 084 binds to the VSLD, preventing channel opening despite upstream PLC/DAG
activation.

Comparative Analysis: M 084 vs. Alternatives

The choice between M 084 and its competitors depends on whether your priority is absolute
potency (HC-070) or subtype differentiation (ML204).

Table 1: Perf Matrix of TRPC Inhibi

Feature M 084 HCI ML204 HC-070 Clemizole
. TRPC4 (Prefers
Primary Target TRPC4 / TRPC5 TRPC4/TRPC5 TRPC5
C4 over C5)
~3-10 pM ~0.5-2 nM
ICso0 (Potency) ~0.96-2.6 pM ) ~1.0 yM
(Moderate) (High)
Selectivity (vs
> 10-fold ~19-fold > 400-fold Moderate
TRPC6)
] VSLD Binder Pore/Gating Methylxanthine ]
Mechanism ) VSLD Binder
(Allosteric) Block (Wedge)
N High (HCI salt ) N
Solubility Moderate Low (Lipophilic) Moderate
form)
Behavioral ) e
) I High-sensitivity
studies Distinguishing _
o assays; Structural biology
Best Use Case (Anxiolytic); TRPCA4 from
Nanomolar controls
General TRPC5 o
_ precision
screening

Cross-Reactivity Insights

o TRPC3/6/7 (DAG-sensitive): M 084 shows negligible inhibition of these channels at 10-20
WM. This is its strongest asset, allowing researchers to dissect the "receptor-operated”
(TRPCA4/5) vs. "lipid-gated" (TRPC3/6/7) contributions in tissue.
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 TRPV/TRPM: M 084 displays no significant activity against TRPV1, TRPV3, or TRPMS,
limiting false positives in pain/thermosensation research.

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize a self-validating design with positive and
negative controls.

Protocol A: Fluorescence-Based Calcium Imaging
(FLIPR)

Best for: High-throughput screening of cross-reactivity.
e Cell Line Preparation: Use HEK293 cells stably expressing human TRPC4 or TRPCS.
o Control: HEK293 cells expressing TRPC6 (to prove selectivity).

e Dye Loading: Incubate cells with Fluo-4 AM (2 uM) in HBSS for 45 mins at 37°C. Wash 3x to
remove extracellular dye.

e Pre-Incubation: Add M 084 HCI (titration: 0.1 uM to 30 puM) for 10 minutes.

o Vehicle Control: 0.1% DMSO.
 Activation: Inject Englerin A (100 nM) (selective TRPC4/5 agonist) or Carbachol (100 puM).
e Readout: Measure Relative Fluorescence Units (RFU) (Ex 488nm / Em 525nm).

 Validation Criteria: M 084 must inhibit TRPC4/5 signal by >50% at 10 uM but inhibit TRPC6
signal by <10%.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Best for: Confirming mechanism and ruling out voltage-gated artifacts.
e Rig Setup: Inverted microscope, Axopatch 200B amplifier.

e Solutions:
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o Pipette (Intracellular): Cs-Aspartate based (to block K+ channels), buffered with EGTA.

o Bath (Extracellular): Standard Tyrode’s solution.

» Protocol:

o Establish GQ seal and break-in (Whole-cell mode).

o Hold membrane potential at -60 mV.

o Apply voltage ramps (-100 mV to +100 mV) every 2 seconds.
e Perfusion:

o Phase 1 (Baseline): Record for 30s.

o Phase 2 (Activation): Perfuse GTPYS (internal) or Englerin A (external) to activate
currents. Wait for steady state.

o Phase 3 (Inhibition): Perfuse M 084 HCI (10 uM).

e Analysis: Calculate current density (pA/pF) at -60 mV and +60 mV. The IV curve should
show a reduction in the characteristic doubly-rectifying current of TRPCA4/5.

Diagram 2: Cross-Reactivity Screening Workflow

A logical flow to validate M 084 selectivity in a new experimental model.
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Caption: Workflow to distinguish on-target (TRPCA4/5) vs. off-target (TRPCG6) effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574532?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

